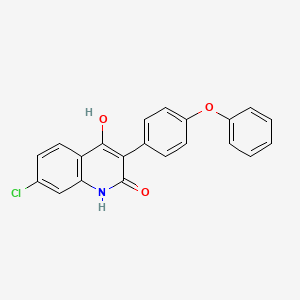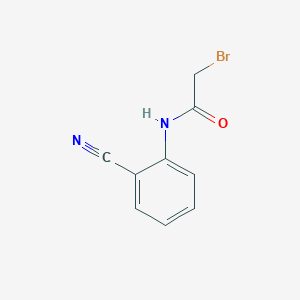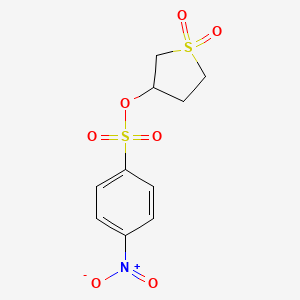
7-chloro-4-hydroxy-3-(4-phenoxyphenyl)-2(1H)-Quinolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-chloro-4-hydroxy-3-(4-phenoxyphenyl)-2(1H)-Quinolinone is a synthetic organic compound belonging to the quinolinone family. Quinolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-4-hydroxy-3-(4-phenoxyphenyl)-2(1H)-Quinolinone typically involves multi-step organic reactions. A common synthetic route might include:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloroaniline and 4-phenoxybenzaldehyde.
Formation of Intermediate: The initial step could involve the formation of an intermediate through a condensation reaction.
Cyclization: The intermediate undergoes cyclization to form the quinolinone core structure.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, controlled reaction conditions, and purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
7-chloro-4-hydroxy-3-(4-phenoxyphenyl)-2(1H)-Quinolinone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to modify the quinolinone core.
Substitution: The chlorine atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a quinolinone ketone, while substitution could introduce various functional groups.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its therapeutic potential in treating diseases.
Industry: Could be used in the development of new materials or as a chemical intermediate.
Mécanisme D'action
The mechanism of action of 7-chloro-4-hydroxy-3-(4-phenoxyphenyl)-2(1H)-Quinolinone would depend on its specific biological target. Generally, quinolinones can interact with enzymes, receptors, or DNA, leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-hydroxyquinolinone: A simpler analog with similar core structure but lacking the phenoxyphenyl group.
7-chloro-4-hydroxyquinoline: Similar structure but without the phenoxyphenyl group.
Uniqueness
7-chloro-4-hydroxy-3-(4-phenoxyphenyl)-2(1H)-Quinolinone is unique due to the presence of both the chlorine atom and the phenoxyphenyl group, which can influence its chemical reactivity and biological activity.
Propriétés
Numéro CAS |
142326-60-1 |
|---|---|
Formule moléculaire |
C21H14ClNO3 |
Poids moléculaire |
363.8 g/mol |
Nom IUPAC |
7-chloro-4-hydroxy-3-(4-phenoxyphenyl)-1H-quinolin-2-one |
InChI |
InChI=1S/C21H14ClNO3/c22-14-8-11-17-18(12-14)23-21(25)19(20(17)24)13-6-9-16(10-7-13)26-15-4-2-1-3-5-15/h1-12H,(H2,23,24,25) |
Clé InChI |
PDJGPBAMXFVBLT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=C(C4=C(C=C(C=C4)Cl)NC3=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-[3-(2,4-dichlorophenoxy)-2-hydroxypropyl]-8-{[2-(diethylamino)ethyl]amino}-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11978414.png)
![methyl 4-[(E)-{[5-thioxo-3-(3,4,5-trimethoxyphenyl)-1,5-dihydro-4H-1,2,4-triazol-4-yl]imino}methyl]benzoate](/img/structure/B11978420.png)
![N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-4-fluorobenzamide](/img/structure/B11978425.png)
![N-({[(2-methylphenyl)carbamothioyl]amino}methyl)benzamide](/img/structure/B11978429.png)
![N-[(E)-(4-methoxyphenyl)methylidene]-4-phenyl-1-piperazinamine](/img/structure/B11978451.png)

![N-(2-fluorophenyl)-2-[(6-methyl-4-oxo-3,5-diphenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B11978459.png)


![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(5-methylthiophen-2-yl)methylidene]acetohydrazide](/img/structure/B11978470.png)
![ethyl 4-({[(3Z)-2-oxo-3-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]acetyl}amino)benzoate](/img/structure/B11978475.png)
![2-methylpropyl (2Z)-5-[4-(acetyloxy)-3-methoxyphenyl]-7-methyl-2-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11978479.png)
![(5Z)-5-({3-[4-(isopentyloxy)-3-methylphenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-3-pentyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11978485.png)
![6,7-diphenyl-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11978486.png)
